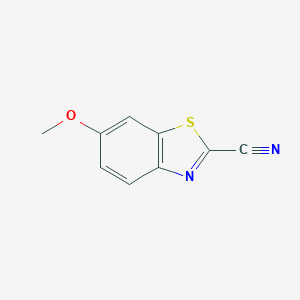

2-氰基-6-甲氧基苯并噻唑

描述

2-Cyano-6-methoxybenzothiazole (2C6MBT) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. It has been used in the synthesis of various compounds and has been investigated for its potential use in drug delivery systems, as well as for its potential as a drug target.

科学研究应用

萤火虫荧光素合成

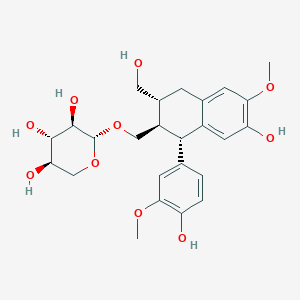

2-氰基-6-甲氧基苯并噻唑: 是萤火虫荧光素合成中的关键中间体 . 该化合物由于其发光特性,被广泛应用于生物成像以及各种生命科学应用中。 合成过程包括将 2-氰基-6-甲氧基苯并噻唑转化为 2-氰基-6-羟基苯并噻唑,然后与半胱氨酸反应生成荧光素 .

生物成像

由于其在萤火虫荧光素合成中的作用,2-氰基-6-甲氧基苯并噻唑被广泛应用于生物成像 . 它使研究人员能够实时跟踪和可视化生物过程,这对细胞生物学、神经学和发育生物学的研究至关重要。

酶测定

该化合物已被用于制备荧光素 β-糖苷,这些糖苷是新型超灵敏酶测定法的底物 . 这些测定法对于检测和量化酶活性至关重要,在药物开发、诊断学和代谢途径研究中都有应用。

药物研究

2-氰基-6-甲氧基苯并噻唑: 用作制备 1,2,4-噁二唑 EthR 抑制剂的反应物 . 这些抑制剂是提高结核杆菌对现有治疗方法敏感性的持续努力的一部分,这是结核病控制研究中的一个重要领域。

有机合成

该化合物参与各种有机合成反应。 例如,它可以由 2-氨基-6-甲氧基苯并噻唑使用桑德迈尔氰化反应合成,这是一个一步法工艺,已被优化以获得更好的产率和效率 .

化学教育

在学术环境中,2-氰基-6-甲氧基苯并噻唑用于演示合成化学技术,例如罗森蒙德-冯·布劳恩反应和桑德迈尔反应 . 这些演示帮助学生了解化学合成的实际方面以及试剂的处理。

环境研究

使用毒性较低的试剂并促进原子经济性,2-氰基-6-甲氧基苯并噻唑的环保合成是环境化学领域关注的领域 . 研究人员正在探索更环保的生产方法,以减少化学品生产的环境影响。

计算化学

对2-氰基-6-甲氧基苯并噻唑进行了密度泛函理论 (DFT) 计算,以确定其最稳定的构象 . 这些研究对于了解分子的电子结构和反应性至关重要,这对其在科学研究中的各种应用具有影响。

安全和危害

作用机制

Target of Action

The primary target of 2-Cyano-6-methoxybenzothiazole is the firefly luciferin . Firefly luciferin is a common substrate in biological imaging and is widely applied in life sciences .

Mode of Action

2-Cyano-6-methoxybenzothiazole interacts with its target through a condensation reaction with cysteine . This interaction results in the synthesis of firefly luciferin .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-6-methoxybenzothiazole involves the synthesis of firefly luciferin . The downstream effect of this pathway is the production of light, which is used in various biological imaging applications .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability.

Result of Action

The result of the action of 2-Cyano-6-methoxybenzothiazole is the synthesis of firefly luciferin . Firefly luciferin is a light-emitting chemical used in various life science applications .

Action Environment

The action of 2-Cyano-6-methoxybenzothiazole can be influenced by environmental factors such as temperature . For instance, the compound has a melting point of 129-131 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.

生化分析

Biochemical Properties

2-Cyano-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction to form firefly luciferin . The nature of these interactions is primarily covalent bonding.

Cellular Effects

The cellular effects of 2-Cyano-6-methoxybenzothiazole are primarily observed through its role in the synthesis of firefly luciferin . Firefly luciferin is widely used in biological imaging , influencing cell function by enabling the visualization of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Cyano-6-methoxybenzothiazole exerts its effects through its conversion to firefly luciferin . This conversion involves a condensation reaction with cysteine . The resulting firefly luciferin can then participate in enzyme-catalyzed reactions that produce bioluminescence .

Temporal Effects in Laboratory Settings

The effects of 2-Cyano-6-methoxybenzothiazole over time in laboratory settings are primarily related to its role in the synthesis of firefly luciferin

Metabolic Pathways

2-Cyano-6-methoxybenzothiazole is involved in the metabolic pathway leading to the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction, which is a key step in this pathway .

属性

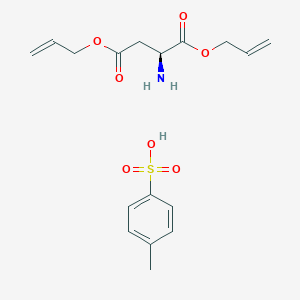

IUPAC Name |

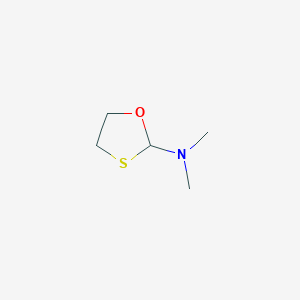

6-methoxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDWBYQOFXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321545 | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943-03-3 | |

| Record name | 943-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-methoxy benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?

A1: 2-Cyano-6-methoxybenzothiazole serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []

Q2: Can you describe an efficient synthetic route for producing 2-Cyano-6-methoxybenzothiazole?

A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.

Q3: How does 2-Cyano-6-methoxybenzothiazole contribute to understanding cellular communication?

A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing 2-Cyano-6-methoxybenzothiazole. [] The HepG2 cells convert 2-Cyano-6-methoxybenzothiazole into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []

Q4: Have there been any computational studies on the structure of 2-Cyano-6-methoxybenzothiazole?

A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of 2-Cyano-6-methoxybenzothiazole. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from 2-Cyano-6-methoxybenzothiazole. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)